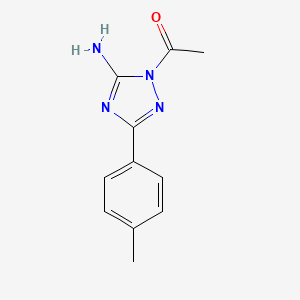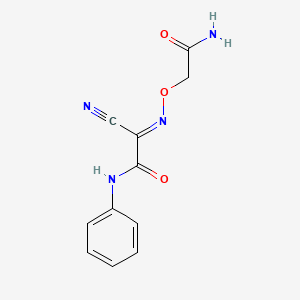
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the cyanide group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced compounds, depending on the reaction conditions and reagents used.
科学研究应用
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE include:
- Phenyl isocyanate derivatives
- Cyanamide derivatives
- Carbamoyl cyanides
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications where such characteristics are desired.
属性
IUPAC Name |
(1E)-N-(2-amino-2-oxoethoxy)-2-anilino-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-9(15-18-7-10(13)16)11(17)14-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,16)(H,14,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSBCXFLJDYXCS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)
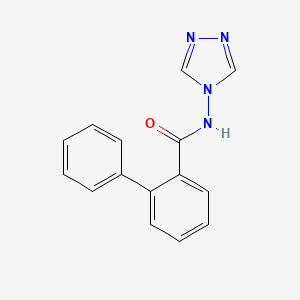

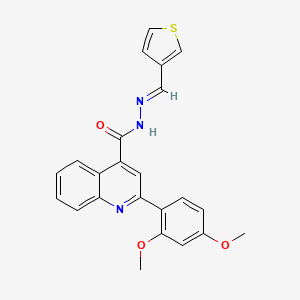
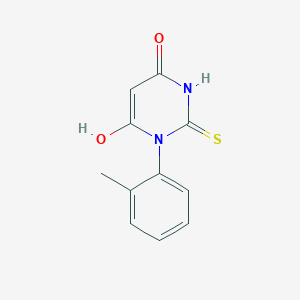
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5765136.png)
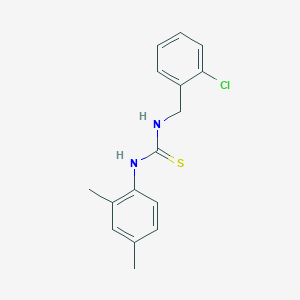
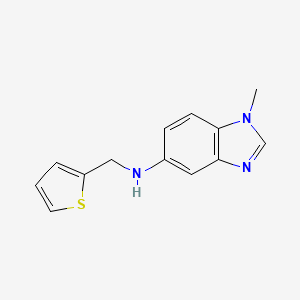
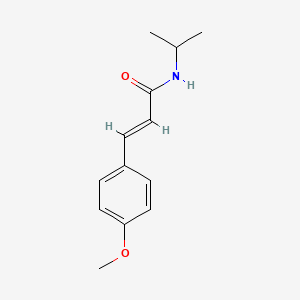
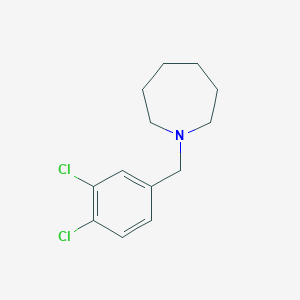
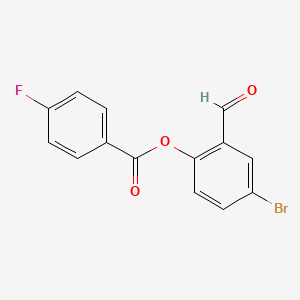
![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
